(2-Methyl-5-nitrophenyl)guanidine nitrate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions starting from guanidinium nitrate salt. For instance, in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential template for drug design, the process begins with guanidinium nitrate salt and involves crystal structure and spectroscopic analysis to confirm the formation of the target molecule (Moreno-Fuquen et al., 2021). Similarly, the CuI/N-methylglycine-catalyzed coupling reaction of guanidine nitrate with aryl iodides and bromides yields symmetrical and unsymmetrical N,N'-diaryl guanidines, demonstrating the versatility of guanidine nitrate in synthesizing complex structures (Xing et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to (2-Methyl-5-nitrophenyl)guanidine nitrate reveals important interactions, such as those between nitro-group O atoms and H atoms of pyridine and pyrimidine rings. X-ray diffraction analysis and studies of the Hirshfeld surfaces highlight these interactions, contributing to the understanding of the compound's structural features (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving (2-Methyl-5-nitrophenyl)guanidine nitrate derivatives include cyclization reactions under basic catalysis and nucleophilic substitutions. These reactions lead to a variety of products, indicating the compound's reactivity and potential for further chemical transformations (Pazdera & Potáček, 1989).
Physical Properties Analysis
The physical properties of (2-Methyl-5-nitrophenyl)guanidine nitrate derivatives, such as melting point, thermal stability, and density, are crucial for their application in various fields. For instance, nitroguanidine-fused bicyclic guanidinium salts exhibit thermal stability and densities comparable to current explosives, demonstrating the compound's potential in energetic material applications (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties of (2-Methyl-5-nitrophenyl)guanidine nitrate and its derivatives include their ability to participate in a wide range of reactions, such as the Hetero Diels-Alder reactions of transient nitrosoamidines. These reactions result in [4 + 2] cycloadducts, showcasing the compound's versatility in forming functionalized guanidines (Miller & Batey, 2004).
Scientific Research Applications
Oxley, J., Smith, J. L., Moran, J., Canino, J. N., & Almog, J. (2008). In their study titled "Aromatic nitration using nitroguanidine and EGDN", they found that nitroguanidine and ethylene glycol dinitrate (EGDN) effectively catalyze rapid, high-yield aromatic nitration reactions with similar Regioselectivity, making them ideal for synthetic applications (Oxley et al., 2008).
Pazdera, P., & Potáček, M. (1989). In "4-Substituted 2-Nitrophenylguanidines. Part 1. Synthesis and Cyclization of 4-Substituted 2-Nitrophenylguanidines", they synthesized 4-Substituted 2-nitrophenylguanidines and cyclized them to 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides, providing a new class of nitrates for organic synthesis (Pazdera & Potáček, 1989).
Bräuer, K., & Strauch, G. (2000). Their paper "An alternative procedure for the 18O measurement of nitrate oxygen" demonstrated that the guanidine method for nitrate oxygen measurement provides a reliable and reproducible method with a 95-100 percent conversion yield to CO2 (Bräuer & Strauch, 2000).
Ju-hon, F. (2013). In the study "Synthesis and fungicidal activity of novel N-benzoyl nitroguanidine derivatives", it was found that these derivatives show potent fungicidal activities against Rhizoctonia solani AG-1-IB, outperforming the positive control hymexazol (Ju-hon, 2013).
Huseynzada, A., Mori, M., Meneghetti, F., Israyilova, A., Guney, E., Sayın, K., Chiarelli, L., Demiralp, M., Hasanova, U., & Abbasov, V. (2022). Their research "Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate" showed that this compound has better antimycotic activity than its synthetic precursor, indicating potential in treating fungal infections (Huseynzada et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQQJNRFDBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468100 | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-nitrophenyl)guanidine nitrate | |
CAS RN |
152460-08-7 | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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